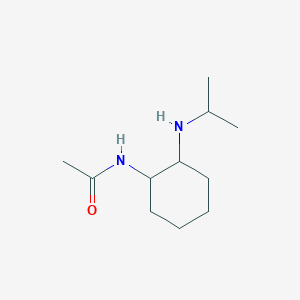

N-(2-Isopropylamino-cyclohexyl)-acetamide

Description

N-(2-Isopropylamino-cyclohexyl)-acetamide is a cyclohexane-based acetamide derivative characterized by an isopropylamino substituent at the 2-position of the cyclohexyl ring and an acetamide functional group.

Properties

IUPAC Name |

N-[2-(propan-2-ylamino)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)12-10-6-4-5-7-11(10)13-9(3)14/h8,10-12H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXALXIYWDSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230638 | |

| Record name | Acetamide, N-[2-[(1-methylethyl)amino]cyclohexyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353952-98-3 | |

| Record name | Acetamide, N-[2-[(1-methylethyl)amino]cyclohexyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[2-[(1-methylethyl)amino]cyclohexyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isopropylamino-cyclohexyl)-acetamide typically involves the reaction of 2-isopropylamino-cyclohexanol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Isopropylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

N-(2-Isopropylamino-cyclohexyl)-acetamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation : This compound can be oxidized using agents like hydrogen peroxide to yield derivatives that may have different biological activities.

- Reduction : Reduction reactions using lithium aluminum hydride can produce more saturated amine derivatives.

- Substitution : Nucleophilic substitution can occur at the amino groups, facilitating the introduction of new functional groups.

Biological Research Applications

Cellular Processes and Therapeutic Potential

Research into this compound has revealed its potential effects on cellular processes. Studies indicate that it interacts with specific molecular targets such as enzymes or receptors involved in signaling pathways.

- Analgesic Properties : Investigations have suggested that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation, which could have implications for treating various inflammatory conditions.

Medical Applications

Therapeutic Investigations

The therapeutic potential of this compound is being explored in several areas:

- Pain Management : Preliminary studies indicate that it may provide relief from acute and chronic pain conditions.

- Neurological Disorders : There is interest in its application for neurological conditions due to its ability to modulate neurotransmitter pathways.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to enhance material properties.

- Chemical Manufacturing : The compound's reactivity allows it to be integrated into various chemical processes, improving yields and efficiency.

-

Analgesic Activity Study

- A study conducted by researchers explored the analgesic effects of this compound on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential for further development into pain relief medications.

-

Inflammatory Response Investigation

- Another study focused on the anti-inflammatory properties of the compound. The results showed a marked decrease in inflammatory markers in treated subjects, highlighting its potential role in managing inflammatory diseases.

-

Synthesis of Complex Molecules

- Researchers have successfully used this compound as a precursor for synthesizing novel compounds with enhanced biological activity, showcasing its versatility in chemical research.

Mechanism of Action

The mechanism of action of N-(2-Isopropylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The cyclohexyl ring provides structural stability, while the acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Analogues

- 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide (C₁₁H₂₀ClNO): The addition of a chloro group at the acetamide’s α-position increases molecular polarity and lipophilicity compared to the non-chlorinated target compound.

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : The presence of multiple chloro groups significantly alters crystal packing due to strong electron-withdrawing effects, as observed in crystallographic studies .

Aromatic vs. Aliphatic Substituents

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide : Methoxy and sulfonyl groups improve water solubility and anti-cancer activity, as demonstrated in MTT assays against HCT-1 and MCF-7 cell lines .

Pharmacological Activities

Anti-Microbial and Anti-Fungal Activity

- 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3-isopropylphenyl)acetamide (Compound 48) : Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the benzo[d]thiazole sulfonyl group enhancing membrane penetration .

- N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide : Isolated from Fusarium incarnatum, this pyrrole-containing acetamide shows antifungal properties, though its mechanism remains understudied .

Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Demonstrates IC₅₀ values <10 µM against PC-3 prostate cancer cells, linked to quinazoline sulfonyl groups inhibiting tyrosine kinases .

Physicochemical Properties

Crystallographic Behavior

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Forms two molecules per asymmetric unit in its crystal lattice, with meta-methyl groups inducing steric hindrance and altering packing efficiency .

- N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide: The nitro group’s electron-withdrawing effect reduces molecular symmetry, leading to monoclinic crystal systems .

Comparative Data Table

Research Implications and Gaps

While this compound’s structural analogs exhibit diverse bioactivities, the target compound’s specific pharmacological profile remains underexplored. Future studies should prioritize:

Synthetic Optimization: Modifying the isopropylamino or acetamide groups to enhance bioavailability.

Crystallographic Analysis : Resolving its solid-state geometry to inform drug design .

Biological Activity

N-(2-Isopropylamino-cyclohexyl)-acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amine Group : The presence of an isopropylamino group enhances its interaction with biological targets.

- Cyclohexyl Ring : Provides a hydrophobic character, influencing its pharmacokinetics.

- Acetamide Functionality : This moiety is crucial for the compound's biological activity.

The mechanism of action for this compound involves:

- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity. Such interactions can lead to various biological effects, including antimicrobial and anticancer properties.

- Pathway Modulation : It is suggested that the compound's structural characteristics allow it to influence metabolic pathways, particularly those related to fatty acid metabolism and glucose regulation .

Biological Activities

Research indicates several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of acetamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound display activity against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has been evaluated for its anticancer effects. Research indicates that certain structural analogs demonstrate cytotoxicity against cancer cell lines, with IC50 values reflecting their potency. For instance, Mannich bases related to this compound have shown promising results in inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of acetamides, including this compound:

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Varies by study |

| N-(2-Methylamino-cyclohexyl)-acetamide | Moderate Anticancer | ~500 |

| N-(2-Dimethylamino-cyclohexyl)-acetamide | Antimicrobial | ~300 |

Q & A

Basic: What are the established synthetic routes for N-(2-Isopropylamino-cyclohexyl)-acetamide, and how are intermediates characterized?

Synthesis typically involves reacting cyclohexanone derivatives with isopropylamine and acetic acid derivatives under controlled conditions. For example, a multi-step approach may include:

- Step 1 : Formation of the cyclohexylamine backbone via reductive amination of cyclohexanone with isopropylamine .

- Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride in anhydrous conditions .

- Intermediate characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying intermediates. For instance, the isopropylamino group can be confirmed by triplet splitting in ¹H NMR (~δ 1.0-1.2 ppm) and distinct carbon signals in ¹³C NMR .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR analysis : ¹H NMR identifies proton environments (e.g., acetamide methyl group at ~δ 2.0 ppm, cyclohexyl protons as multiplet signals between δ 1.2-2.5 ppm) .

- Mass spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₂N₂O) and fragmentation patterns .

- Infrared spectroscopy (IR) : Stretching vibrations for amide C=O (~1650-1680 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Basic: What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

- Molecular weight : Calculated as 198.31 g/mol (C₁₁H₂₂N₂O).

- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the acetamide group’s polarity .

- Stability : pH-dependent hydrolysis of the amide bond requires storage at neutral pH and low temperatures .

- LogP : Estimated ~1.5 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological considerations:

- Catalyst screening : Use of coupling agents like HATU or DCC improves acetylation efficiency .

- Temperature control : Lower temperatures (<0°C) during acetylation minimize side reactions (e.g., over-acetylation) .

- Purification : Reverse-phase HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from by-products like unreacted amine or diacetylated impurities .

Advanced: What mechanistic insights can be gained from spectroscopic studies of this compound?

Advanced techniques include:

- HOMO-LUMO analysis : Computational studies (DFT) reveal electron density distribution, predicting reactivity sites. For example, the acetamide carbonyl may act as an electrophilic center .

- FTIR kinetics : Monitoring amide bond stability under varying pH/temperature conditions informs degradation pathways .

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of cyclohexyl and isopropyl groups, aiding conformational analysis .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from impurities or assay variability. Mitigation strategies:

- Purity assessment : Use HPLC-UV/ELSD to quantify impurities (>98% purity required for reliable bioassays) .

- Assay standardization : Reference controls (e.g., MTT cytotoxicity assays) must align with published protocols .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to assess compound specificity .

Advanced: What computational approaches are used to study structure-activity relationships (SAR) for this compound?

Methodologies include:

- Molecular docking : Predict binding affinities to target proteins (e.g., cyclooxygenase or kinases) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with bioactivity using descriptors like polar surface area or molar refractivity .

- MD simulations : Analyze conformational stability in lipid bilayers to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.